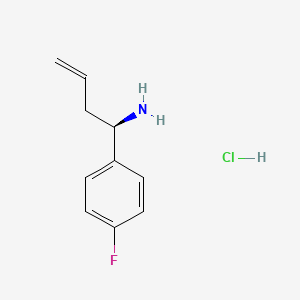
(R)-1-(4-Fluorophenyl)but-3-en-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(4-Fluorophenyl)but-3-en-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H13ClFN and its molecular weight is 201.669. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(R)-1-(4-Fluorophenyl)but-3-en-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its interactions with various biological targets, synthesis methods, and relevant case studies.
This compound has a molecular formula of C11H14ClF and a molecular weight of approximately 215.68 g/mol. The compound features a chiral center, which contributes to its optical activity. The presence of the fluorine atom in the para position of the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological receptors and enzymes.
The biological activity of this compound is primarily attributed to its role as a ligand that interacts with various receptors and enzymes. Studies indicate that this compound can modulate neurotransmission pathways, making it a candidate for therapeutic applications in treating neurological disorders .
Interaction with Receptors
Research has shown that this compound exhibits significant interactions with the GABA-A receptor, a critical target in the modulation of neurotransmission. This interaction is essential for understanding its potential effects on conditions such as anxiety and depression .
Biological Activity Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Neuropharmacological Effects
A study investigating the neuropharmacological effects of this compound found that it significantly enhanced GABA-A receptor activity in vitro. The compound demonstrated a dose-dependent increase in receptor activation, indicating its potential as an anxiolytic agent .
Case Study 2: Antiviral Properties
In another study focused on antiviral properties, this compound was screened against HIV-1 Nef-mediated activation pathways. Results showed that it inhibited Nef's interaction with Src-family kinases, reducing viral replication rates in cultured macrophages . The compound exhibited an IC50 value less than 10 µM, highlighting its potency.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Alkylation Reactions : Utilizing halogenated phenyl compounds and amines.
- Reduction Techniques : Employing catalytic hydrogenation to achieve desired stereochemistry.
- Fluorination Processes : Introducing fluorine into the aromatic system to enhance biological activity.
These methods not only facilitate the production of the compound but also allow for modifications that can tailor its properties for specific applications.
Propriétés
IUPAC Name |
(1R)-1-(4-fluorophenyl)but-3-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h2,4-7,10H,1,3,12H2;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYCZYDHHPXNIK-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](C1=CC=C(C=C1)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














